tert-Butyl (R)-(2-(morpholin-3-yl)ethyl)carbamate
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Overview
Description
tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate: is a compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various conditions and ease of removal. The compound is characterized by the presence of a tert-butyl group, a morpholine ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate typically involves the reaction of ®-2-(morpholin-3-yl)ethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles such as amines or alcohols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis where selective protection and deprotection of functional groups are crucial .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal protecting group in multi-step synthesis .
Medicine: In medicinal chemistry, tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate is used in the development of drug candidates. It helps in modifying the pharmacokinetic properties of drugs by protecting reactive amine groups during synthesis .
Industry: The compound finds applications in the production of fine chemicals and intermediates. It is used in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism by which tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, leading to the formation of a carbocation intermediate, which then undergoes hydrolysis to release the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl 4-[(E)-(2-nitrophenyl)diazenyl]phenylcarbamate
Comparison: tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate is unique due to the presence of the morpholine ring, which imparts additional stability and reactivity compared to other tert-butyl carbamates. The morpholine ring can participate in additional hydrogen bonding and electronic interactions, making it a versatile protecting group in organic synthesis .
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3R)-morpholin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-15-7-6-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
WRHQUHHNWVGOTR-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H]1COCCN1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1COCCN1 |
Origin of Product |
United States |
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